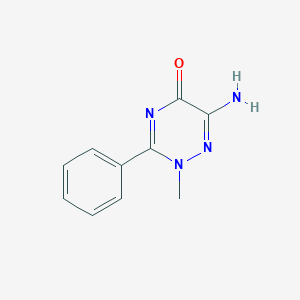![molecular formula C16H32N2O2 B14396772 3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) CAS No. 89685-94-9](/img/structure/B14396772.png)
3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of 3,3’-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) involves several steps. One common method includes the reaction of methyl 3-(4-hydroxyphenyl)propanoate with 1,2-dibromoethane through Williamson etherification . This process is followed by further reactions to introduce the necessary functional groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- 3,3’-{Ethane-1,2-diylbis(oxy)}dipropanoic acid
- Dimethyl 3,3’-{ethane-1,2-diylbis(oxy)}bis(4,1-phenylene)dipropionate These compounds share some structural similarities but differ in their functional groups and specific applications. The uniqueness of 3,3’-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89685-94-9 |
|---|---|
Molekularformel |
C16H32N2O2 |
Molekulargewicht |
284.44 g/mol |
IUPAC-Name |
4-[2-[(2,2-dimethyl-3-oxobutyl)-methylamino]ethyl-methylamino]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C16H32N2O2/c1-13(19)15(3,4)11-17(7)9-10-18(8)12-16(5,6)14(2)20/h9-12H2,1-8H3 |
InChI-Schlüssel |
JAGUVWMWJHQFEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)CN(C)CCN(C)CC(C)(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
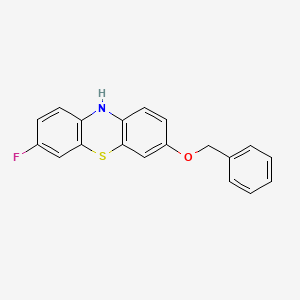
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
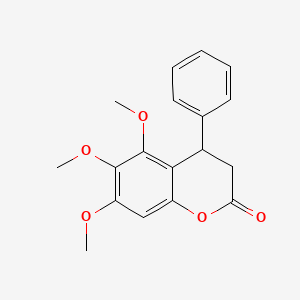
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

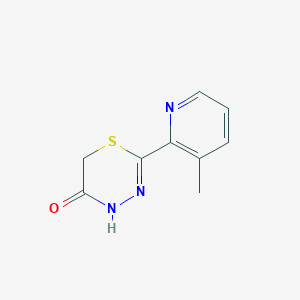
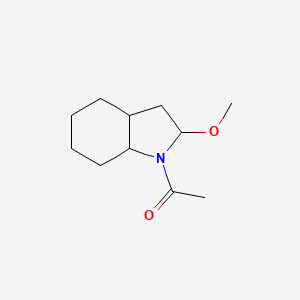
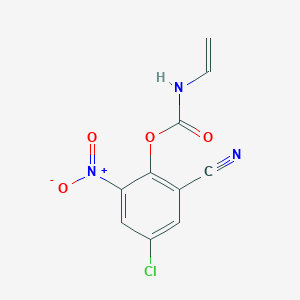
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
